molecular formula C16H18ClN3O3 B10942050 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid

Cat. No.: B10942050
M. Wt: 335.78 g/mol
InChI Key: IDWVYSIHDAYLIQ-UHFFFAOYSA-N
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Description

4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid is a complex organic compound that features a pyrazole ring substituted with chlorine and methyl groups, linked to a benzoic acid moiety through a methylpropanoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Methylpropanoyl Group: The pyrazole derivative is then reacted with 2-methylpropanoyl chloride in the presence of a base to form the corresponding amide.

    Coupling with Benzoic Acid: Finally, the amide is coupled with benzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the amide linkage.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the benzoic acid moiety.

    4-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid: Similar structure but without the dimethyl substitution on the pyrazole ring.

Uniqueness:

  • The presence of both the pyrazole ring and the benzoic acid moiety in 4-{[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}benzoic acid provides a unique combination of properties, making it a versatile compound for various applications.
  • The specific substitutions on the pyrazole ring (chlorine and methyl groups) may confer unique reactivity and binding properties compared to other similar compounds.

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

4-[[3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]benzoic acid

InChI

InChI=1S/C16H18ClN3O3/c1-9(8-20-11(3)14(17)10(2)19-20)15(21)18-13-6-4-12(5-7-13)16(22)23/h4-7,9H,8H2,1-3H3,(H,18,21)(H,22,23)

InChI Key

IDWVYSIHDAYLIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(C)C(=O)NC2=CC=C(C=C2)C(=O)O)C)Cl

Origin of Product

United States

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